molecular formula C16H15NO3 B6280594 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile CAS No. 1021096-60-5

3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

Cat. No.: B6280594
CAS No.: 1021096-60-5
M. Wt: 269.3
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Description

3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzonitrile, characterized by the presence of a hydroxymethyl group and a methoxyphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile typically involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-{[4-(carboxymethyl)-2-methoxyphenoxy]methyl}benzonitrile.

    Reduction: 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and methoxyphenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The nitrile group may also play a role in binding to active sites or receptors, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(hydroxymethyl)benzonitrile: Lacks the methoxyphenoxy group, resulting in different chemical properties and reactivity.

    2-methoxybenzonitrile:

    3-(hydroxymethyl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxymethyl and methoxyphenoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

1021096-60-5

Molecular Formula

C16H15NO3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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